molecular formula C10H18O4 B1627263 2,3-Diisopropylsuccinic acid CAS No. 91007-67-9

2,3-Diisopropylsuccinic acid

Cat. No. B1627263
Key on ui cas rn: 91007-67-9
M. Wt: 202.25 g/mol
InChI Key: HSCLUIKEZDGKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669392B2

Procedure details

10 ml of 95% concentrated sulfuric acid was slowly added dropwise into 5 ml of water, and the mixture was cooled to room temperature, to obtain a sulfuric acid solution. The prepared sulfuric acid solution was added into a three-necked flask containing 0.22 g of diethyl 2,3-diisopropyl-2-cyanosuccinate, and the reaction mixture was stirred at an oil-bath temperature of 160° C. for 16 h. Upon the completion of the reaction, the reaction mixture was cooled to room temperature, diluted with 30 ml of water, and cooled to room temperature again. The reaction mixture was extracted with anhydrous diethyl ether, and the solvent was removed from the extract liquor, to afford a mixture of white solids and oily liquid. This mixture was dissolved in 10 ml of 10% aqueous KOH solution, and the resultant solution was stirred at 50° C. for 45 min. The reaction mixture was extracted with diethyl ether, and the organic phase was discarded. The aqueous phase was acidified with concentrated hydrochloric acid, whereby white precipitates formed. The precipitates were filtered and dried, to afford the product, 2,3-diisopropyl succinic acid (yield: 60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 2,3-diisopropyl-2-cyanosuccinate
Quantity
0.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH:6]([C:9](C#N)([CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([O:18]CC)=[O:17])[C:10]([O:12]CC)=[O:11])([CH3:8])[CH3:7]>O.[OH-].[K+]>[CH:6]([CH:9]([CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([OH:18])=[O:17])[C:10]([OH:12])=[O:11])([CH3:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
diethyl 2,3-diisopropyl-2-cyanosuccinate
Quantity
0.22 g
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)(C(C(=O)OCC)C(C)C)C#N
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at an oil-bath temperature of 160° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature again
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with anhydrous diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the extract liquor
CUSTOM
Type
CUSTOM
Details
to afford
ADDITION
Type
ADDITION
Details
a mixture of white solids and oily liquid
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
white precipitates
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C(C(=O)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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